molecular formula C19H20N2O2 B12042754 5-Isopropoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol CAS No. 394237-92-4

5-Isopropoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol

Katalognummer: B12042754
CAS-Nummer: 394237-92-4
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: CJBPDNLLGNSTFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Isopropoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol is an organic compound with the molecular formula C19H20N2O2 and a molecular weight of 308.383 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

The synthesis of 5-Isopropoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol typically involves several steps, starting with the preparation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of 5-methyl-4-phenyl-1H-pyrazole with isopropyl bromide in the presence of a base to introduce the isopropoxy group. The phenol group is then introduced through a substitution reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Analyse Chemischer Reaktionen

5-Isopropoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-Isopropoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Isopropoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Vergleich Mit ähnlichen Verbindungen

5-Isopropoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its properties and applications.

Eigenschaften

CAS-Nummer

394237-92-4

Molekularformel

C19H20N2O2

Molekulargewicht

308.4 g/mol

IUPAC-Name

2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)-5-propan-2-yloxyphenol

InChI

InChI=1S/C19H20N2O2/c1-12(2)23-15-9-10-16(17(22)11-15)19-18(13(3)20-21-19)14-7-5-4-6-8-14/h4-12,22H,1-3H3,(H,20,21)

InChI-Schlüssel

CJBPDNLLGNSTFE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OC(C)C)O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.